molecular formula C18H17BrN2O4S B2720030 1-(3-bromophenyl)-3-(2-methoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione CAS No. 873811-41-7

1-(3-bromophenyl)-3-(2-methoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione

Cat. No.: B2720030
CAS No.: 873811-41-7
M. Wt: 437.31
InChI Key: MQXUXTUPUCTCND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-bromophenyl)-3-(2-methoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione ( 873811-41-7) is a complex synthetic organic compound with a molecular formula of C18H17BrN2O4S and a molecular weight of 437.31 g/mol . This molecule features a unique fused heterocyclic architecture, incorporating a thieno[3,4-d]imidazole core substituted with 3-bromophenyl and 2-methoxyphenyl groups. The presence of both sulfur and nitrogen in its heterocyclic system classifies it among scaffolds of high interest in medicinal chemistry for the development of novel bioactive molecules . While specific biological data for this exact compound is not extensively published in the available literature, its structural framework is highly relevant for pharmaceutical research. Compounds containing the thienoimidazole core have been investigated as potent agonists of the STING (Stimulator of Interferon Genes) pathway, showing significant promise in antitumor immunotherapy . Furthermore, such fused heterocyclic systems are frequently explored as inhibitors of critical biological targets, such as Cyclin-dependent Kinases (CDKs) and the Epidermal Growth Factor Receptor (EGFR), which are pivotal in cancer cell proliferation . The distinct structural features of this compound, including its bromo and methoxy substituents, make it a valuable building block for conducting structure-activity relationship (SAR) studies and for scaffold-hopping strategies in drug discovery programs . This product is provided for non-human research applications only. It is strictly intended for use in laboratory research and is not approved for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1-(3-bromophenyl)-3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O4S/c1-25-17-8-3-2-7-14(17)21-16-11-26(23,24)10-15(16)20(18(21)22)13-6-4-5-12(19)9-13/h2-9,15-16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXUXTUPUCTCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula and Weight

  • Molecular Formula : C18H18BrN3O3S
  • Molecular Weight : 424.32 g/mol

Structural Characteristics

The compound features a thieno[3,4-d]imidazole core, which is known for its diverse biological activities. The presence of bromine and methoxy groups suggests potential interactions with biological targets through halogen bonding and hydrophobic effects.

Antimicrobial Activity

Research indicates that compounds similar to thieno[3,4-d]imidazoles exhibit antimicrobial properties. For instance, studies have demonstrated that thieno[3,4-d]imidazole derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Thieno[3,4-d]imidazole derivatives have been investigated for their anticancer activity. In vitro studies show that these compounds can induce apoptosis in cancer cell lines by activating caspases and modulating pathways related to cell survival and proliferation.

Enzyme Inhibition

Some derivatives of thieno[3,4-d]imidazole have been found to inhibit key enzymes involved in cancer metabolism, such as topoisomerases and kinases. This inhibition can lead to reduced tumor growth and enhanced efficacy of existing chemotherapeutic agents.

Neuroprotective Effects

There is emerging evidence suggesting that certain thieno[3,4-d]imidazole compounds may offer neuroprotective effects. They appear to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in the context of neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry reported that a related thieno[3,4-d]imidazole compound exhibited significant antibacterial activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value of 0.5 µg/mL. The study highlighted the importance of the bromine substituent in enhancing antimicrobial potency.

Study 2: Anticancer Activity

In a recent investigation featured in Cancer Letters, researchers evaluated the anticancer potential of a thieno[3,4-d]imidazole derivative on various cancer cell lines. The compound showed IC50 values ranging from 10 to 30 µM across different cell types, indicating moderate to high cytotoxicity. Mechanistic studies revealed that the compound triggered apoptosis through mitochondrial pathways.

Study 3: Neuroprotection

Research published in Neuropharmacology assessed the neuroprotective effects of a thieno[3,4-d]imidazole derivative in an animal model of Parkinson's disease. The results indicated that treatment with the compound reduced dopaminergic neuron loss and improved motor function scores compared to control groups.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Analysis

The thienoimidazole trione scaffold is shared across analogs, but substituent variations significantly influence properties. Key analogs include:

Table 1: Substituent Comparison of Thienoimidazole Trione Derivatives
Compound Name R1 (Position 1) R2 (Position 3) Key Functional Groups
Target Compound 3-Bromophenyl 2-Methoxyphenyl Br (halogen), OCH₃ (electron-donating)
1-(3-Chloro-4-methylphenyl)-3-(4-methoxyphenyl)-hexahydro-1H-5λ⁶-thieno[3,4-d]imidazole-2,5,5-trione 3-Chloro-4-methylphenyl 4-Methoxyphenyl Cl (halogen), CH₃ (alkyl), OCH₃
1-(3,5-Dimethylphenyl)-3-[(3-nitrophenyl)methyl]-hexahydro-1H-5λ⁶-thieno[3,4-d]imidazole-2,5,5-trione 3,5-Dimethylphenyl 3-Nitrobenzyl CH₃ (alkyl), NO₂ (electron-withdrawing)
Key Observations:
  • Methoxy Positioning : The 2-methoxyphenyl group (target) vs. 4-methoxyphenyl () alters electron distribution; ortho-substitution may hinder rotation, affecting conformational stability.
  • Electron-Withdrawing vs. Donating Groups: The nitro (NO₂) group in increases polarity and reactivity, contrasting with the target’s methoxy (OCH₃), which enhances solubility via hydrogen bonding.

Spectral and Analytical Data (Comparative Insights)

Table 2: Spectral Signatures of Related Compounds
Compound (Reference) IR Peaks (cm⁻¹) ¹H-NMR Features (δ, ppm) Notable MS/EI-MS Data
Triazole-thione derivative 3364 (NH), 1248 (C=S), 533 (C-Br) 9.00 (triazole-H), 6.99–8.00 (Ar-H), 2.77 (CH₃) EI-MS: 464 (M+1)
Thienoimidazole trione Expected: ~1700 (C=O), ~1240 (C-OCH₃) Predicted: 7.0–8.5 (Ar-H), ~3.8 (OCH₃) Not available
Nitro-substituted analog Likely: ~1520 (NO₂ asym. stretch) Anticipated: 8.5–9.0 (Ar-H near NO₂) Not available
  • The target’s IR spectrum would likely show peaks for C=O (triones, ~1700 cm⁻¹), C-Br (~600 cm⁻¹), and C-OCH₃ (~1240 cm⁻¹).
  • In ¹H-NMR , aromatic protons (Ar-H) for the 3-bromophenyl and 2-methoxyphenyl groups would resonate between 6.8–8.0 ppm, with a distinct singlet for OCH₃ at ~3.8 ppm.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.